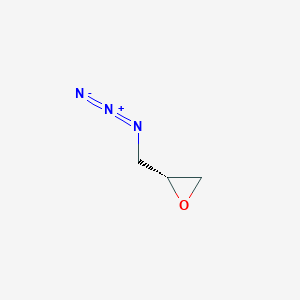
Tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate, commonly known as TBAP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The purpose of
Mecanismo De Acción
The exact mechanism of action of TBAP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TBAP has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a key role in the regulation of gene expression. Additionally, TBAP has been shown to activate the protein kinase B/Akt signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
TBAP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways in cells. Additionally, TBAP has been shown to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, as well as to have potential applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBAP for lab experiments is its potent antiproliferative activity against cancer cells, which makes it a promising candidate for the development of new cancer drugs. Additionally, TBAP has been shown to exhibit neuroprotective effects, which could have important implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of TBAP for lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research on TBAP, including the development of new drugs for the treatment of cancer and neurodegenerative diseases, as well as the study of its mechanism of action and its potential applications in other areas of medicine. Additionally, further research is needed to optimize the synthesis method for TBAP and to improve its solubility in water, which could make it a more useful compound for experimental purposes.
Métodos De Síntesis
TBAP can be synthesized using a variety of methods, including the reductive amination of benzylpiperidine with tert-butyl 3-oxopiperidine-3-carboxylate. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. Other methods of synthesis include the condensation of benzylpiperidine with tert-butyl 3-aminopiperidine-3-carboxylate, as well as the reaction of benzylpiperidine with tert-butyl isocyanate.
Aplicaciones Científicas De Investigación
TBAP has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBAP has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, as well as neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)17(18)10-7-11-19(13-17)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZIBPVFAJAOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN(C1)CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2355908.png)



![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)


![1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2355921.png)

![N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2355924.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2355925.png)


